Evidence Item 1: Computed Lipophilicity (LogP) vs. Unsubstituted Pyrazole Methanol Core
The target compound exhibits a significantly higher computed lipophilicity (LogP = 0.79) compared to the unsubstituted pyrazole methanol core, (1H-pyrazol-3-yl)methanol (LogP = -0.098). This difference is critical for applications requiring improved membrane permeability.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.79 (LogP) |
| Comparator Or Baseline | (1H-pyrazol-3-yl)methanol: -0.098 (LogP) |
| Quantified Difference | Δ LogP ≈ +0.89 |
| Conditions | Computational prediction (XLogP3/ChemDraw method) |
Why This Matters
The ~0.9 log unit increase in lipophilicity suggests superior passive membrane permeability, a key factor for biological activity in cell-based assays and drug development, making it a more valuable starting point for lead optimization.
